molecular formula C12H10OSSe B14406515 2-(Phenylselanyl)-1-(thiophen-2-yl)ethan-1-one CAS No. 83756-35-8

2-(Phenylselanyl)-1-(thiophen-2-yl)ethan-1-one

Cat. No.: B14406515
CAS No.: 83756-35-8
M. Wt: 281.24 g/mol
InChI Key: FFIONGPOCFHKQD-UHFFFAOYSA-N
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Description

2-(Phenylselanyl)-1-(thiophen-2-yl)ethan-1-one is an organoselenium compound that features a phenylselanyl group attached to an ethanone backbone, which is further substituted with a thiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylselanyl)-1-(thiophen-2-yl)ethan-1-one typically involves the reaction of phenylselenol with 2-bromo-1-(thiophen-2-yl)ethan-1-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylselanyl)-1-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.

    Reduction: The compound can be reduced to form selenol derivatives.

    Substitution: The ethanone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Selenoxide derivatives.

    Reduction: Selenol derivatives.

    Substitution: Various substituted ethanone derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Phenylselanyl)-1-(thiophen-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.

    Biology: Studied for its potential antioxidant properties and its role in biological systems.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-(Phenylselanyl)-1-(thiophen-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and cellular components. The phenylselanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with thiol groups in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylselanyl)-1-(furan-2-yl)ethan-1-one: Similar structure but with a furan ring instead of a thiophene ring.

    2-(Phenylselanyl)-1-(pyridin-2-yl)ethan-1-one: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

2-(Phenylselanyl)-1-(thiophen-2-yl)ethan-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties

Properties

CAS No.

83756-35-8

Molecular Formula

C12H10OSSe

Molecular Weight

281.24 g/mol

IUPAC Name

2-phenylselanyl-1-thiophen-2-ylethanone

InChI

InChI=1S/C12H10OSSe/c13-11(12-7-4-8-14-12)9-15-10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

FFIONGPOCFHKQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]CC(=O)C2=CC=CS2

Origin of Product

United States

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